3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester 3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13506726
InChI: InChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C
Molecular Formula: C14H18BFO3
Molecular Weight: 264.10 g/mol

3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13506726

Molecular Formula: C14H18BFO3

Molecular Weight: 264.10 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-formyl-5-methylphenylboronic acid pinacol ester -

Specification

Molecular Formula C14H18BFO3
Molecular Weight 264.10 g/mol
IUPAC Name 2-fluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Standard InChI Key JKYHMBXFPAONEY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a phenyl ring substituted at the 2-position with a formyl group (-CHO), at the 3-position with fluorine, and at the 5-position with a methyl group. The boronic acid moiety is protected as a pinacol ester, enhancing stability and solubility in organic solvents. The IUPAC name, 2-fluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, reflects this substitution pattern.

Table 1: Molecular and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₄H₁₈BFO₃
Molecular Weight264.10 g/mol
InChIInChI=1S/C14H18BFO3/c1-9-6-11(10(8-17)12(16)7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C=O)F)C
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4

The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions. The formyl group provides a site for subsequent functionalization, while the pinacol ester protects the boronic acid from protodeboronation .

Spectroscopic Identification

  • ¹H NMR: Peaks at δ 9.8 ppm (aldehyde proton), δ 6.8–7.2 ppm (aromatic protons), and δ 1.2 ppm (pinacol methyl groups).

  • ¹³C NMR: Signals at δ 192 ppm (aldehyde carbon), δ 160–140 ppm (aryl carbons), and δ 25 ppm (pinacol methyl carbons).

  • IR: Stretches at 1700 cm⁻¹ (C=O), 1350 cm⁻¹ (B-O), and 1250 cm⁻¹ (C-F) .

Synthesis and Manufacturing Processes

Industrial Synthesis

The standard route involves reacting 3-fluoro-2-formyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. The reaction proceeds via esterification, yielding the pinacol-protected derivative in >75% purity after column chromatography.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group facilitates carbon-carbon bond formation with aryl halides or triflates. For example, coupling with 4-bromoanisole produces biaryl aldehydes, intermediates in anticancer drug synthesis. Reaction yields exceed 70% when using Pd(PPh₃)₄ as a catalyst .

Functional Group Transformations

  • Aldehyde Oxidation: The formyl group is oxidized to carboxylic acids using KMnO₄, enabling peptide coupling.

  • Reductive Amination: Reacting with primary amines forms Schiff bases, precursors to heterocyclic compounds .

Comparison with Related Boronic Acid Derivatives

Table 2: Structural and Functional Comparisons

CompoundSubstituentsApplicationReactivity (Relative)
3-Fluoro-2-formyl-5-methylphenyl-F, -CHO, -CH₃Drug intermediatesHigh
2-Fluoro-5-methyl-3-pyridineboronicPyridine, -F, -CH₃Ligand synthesisModerate
2-Formyl-5-(trifluoromethoxy)phenyl-CF₃O, -CHOAgrochemicalsLow

Fluorine and formyl groups synergistically enhance electrophilicity and metabolic stability compared to methoxy or trifluoromethoxy derivatives .

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